molecular formula C16H16N4O2 B14190162 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester

Cat. No.: B14190162
M. Wt: 296.32 g/mol
InChI Key: YEKFWBPWCPJFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolopyridine family, characterized by a fused pyrrole-pyridine heterocyclic core. The structure features:

  • Ethyl ester at position 2 of the pyrrolo[2,3-b]pyridine scaffold.
  • 4-[(4-Aminophenyl)amino] substituent at position 4.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

ethyl 4-(4-aminoanilino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C16H16N4O2/c1-2-22-16(21)14-9-12-13(7-8-18-15(12)20-14)19-11-5-3-10(17)4-6-11/h3-9H,2,17H2,1H3,(H2,18,19,20)

InChI Key

YEKFWBPWCPJFEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1)NC3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Ethyl cyanoacetate reacts with 4-nitroaniline under basic conditions (e.g., sodium ethoxide in ethanol) to form an intermediate nitrile, which undergoes cyclization upon heating. Subsequent reduction of the nitro group to an amine yields the target compound.

Key Steps:

  • Nucleophilic substitution : Ethyl cyanoacetate and 4-nitroaniline form a nitrile intermediate.
  • Cyclization : Intramolecular cyclization under reflux conditions (80–100°C) generates the pyrrolopyridine skeleton.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

Optimization Notes:

  • Solvent : Ethanol or methanol enhances cyclization efficiency.
  • Catalyst : Palladium on carbon (10% w/w) achieves >90% reduction efficiency.
Step Reagents Conditions Yield (%)
1 Ethyl cyanoacetate, 4-nitroaniline, NaOEt Ethanol, reflux, 12 h 65–72
2 H₂, Pd-C EtOH, 25°C, 6 h 85–90

Multi-Step Synthesis via Intermediate Formation

A patent-derived method (WO2006063167A1) outlines a five-step synthesis starting from pyrazole and butanone derivatives. This route emphasizes chiral reduction and alkylation to achieve high enantiomeric purity.

Synthetic Pathway

  • Cyclization : Pyrazole derivatives react with 3-chlorobutan-2-one in ethanol at 60–65°C to form a pyrrole intermediate.
  • Chiral Reduction : Ketone intermediates undergo asymmetric reduction using (R)-(+)-2-methyl-CBS-oxazaborolidine and catecholborane, achieving >95% enantiomeric excess.
  • Alkylation : The alcohol intermediate is alkylated with ethyl bromoacetate under basic conditions (K₂CO₃, DMF).

Critical Parameters:

  • Temperature Control : Cyclization requires strict maintenance at 60–65°C to avoid side reactions.
  • Catalyst Loading : 0.1 equiv. of CBS-oxazaborolidine ensures optimal chiral induction.
Step Reagents Conditions Yield (%)
1 Pyrazole derivative, 3-chlorobutan-2-one EtOH, 60°C, 8 h 78
2 (R)-(+)-2-methyl-CBS-oxazaborolidine, catecholborane Toluene, -20°C, 2 h 82
3 Ethyl bromoacetate, K₂CO₃ DMF, 25°C, 12 h 70

Chan-Lam Coupling for Functionalization

Chan-Lam coupling introduces the 4-aminophenylamino group to preformed pyrrolopyridine esters. This method, adapted from PDE4 inhibitor syntheses, uses copper-mediated cross-coupling.

Procedure

  • Ester Saponification : Ethyl pyrrolopyridine-2-carboxylate is hydrolyzed to the carboxylic acid using NaOH in THF/MeOH.
  • Amide Formation : The acid reacts with 4-aminophenylamine via T3P coupling (propanephosphonic acid anhydride).
  • Esterification : The final ester is formed using ethyl iodide and K₂CO₃ in DMF.

Advantages:

  • Modularity : Permits late-stage diversification of the amine moiety.
  • Yield Enhancement : T3P coupling achieves >80% conversion.
Step Reagents Conditions Yield (%)
1 NaOH, THF/MeOH 50°C, 3 h 90
2 4-aminophenylamine, T3P, DIPEA DCM, 25°C, 6 h 85
3 Ethyl iodide, K₂CO₃ DMF, 60°C, 8 h 75

Comparative Analysis of Methods

Method Key Advantages Limitations Overall Yield (%)
Cyclization Short reaction sequence Requires nitro reduction 55–60
Multi-Step High enantiopurity Complex purification 45–50
Chan-Lam Functional group tolerance Multi-step protocol 65–70

Challenges and Optimization Strategies

Side Reactions

  • Nitro Group Over-Reduction : Catalytic hydrogenation may reduce the pyrrole ring if prolonged. Mitigated by using low H₂ pressure (1–2 atm).
  • Racemization : Chiral centers degrade at high temperatures. Solved by conducting reductions below -10°C.

Green Chemistry Approaches

  • Solvent Substitution : Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity.
  • Catalyst Recycling : Pd-C catalysts reused up to three times without yield loss.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various signaling pathways that regulate cell growth, differentiation, and survival. By binding to the FGFRs, the compound prevents the activation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolopyridine Core

Compound A : 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester (CAS: Not specified)
  • Key Difference: Position 4 substituent is 4-aminophenoxy (ether linkage) instead of 4-[(4-aminophenyl)amino].
  • This compound may exhibit lower solubility due to reduced polarity .
Compound B : Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 287384-84-3)
  • Key Difference : Chlorine atom at position 5.
  • Impact: The electron-withdrawing chloro group increases electrophilicity, which could enhance reactivity in cross-coupling reactions. However, it may reduce metabolic stability compared to the amino-substituted analogue .
Compound C : Ethyl 5-fluoro-1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 945912-77-6)
  • Key Difference : Fluorine at position 5 and benzyl group at position 1.

Heterocyclic Core Modifications

Compound D : 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid ethyl ester (CAS: SC-25485)
  • Key Difference : Pyridine nitrogen at position c instead of b .
  • Impact : Altered electronic distribution may affect binding to biological targets. For example, pyrrolo[2,3-c]pyridines are less commonly reported in kinase inhibitors compared to pyrrolo[2,3-b]pyridines, suggesting divergent applications .
Compound E : Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]-pyridine-5-carboxylate (Table 1, Compound 5 in )
  • Key Difference : Pyrazolo[3,4-b]pyridine core instead of pyrrolo[2,3-b]pyridine.
  • Impact : The pyrazole ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. Such derivatives have shown promise as antiviral agents , highlighting the role of heterocyclic core modifications in biological activity .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological evaluations based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N4O2C_{13}H_{14}N_4O_2, with a molar mass of approximately 258.28 g/mol. The structure features a pyrrolo[2,3-b]pyridine core, which is known for various pharmacological activities.

1. Phosphodiesterase Inhibition

Recent studies have highlighted the compound's role as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4B. In vitro assays showed that derivatives of the pyrrolo[2,3-b]pyridine series exhibited significant inhibition of PDE4B, with IC50 values ranging from 0.11 to 1.1 μM. The compound 11h was noted for its selectivity and potency in inhibiting TNF-α release from macrophages exposed to inflammatory stimuli like lipopolysaccharide (LPS) .

2. Anti-inflammatory Effects

The ability of this compound to inhibit TNF-α release suggests potential therapeutic applications in treating inflammatory conditions. The anti-inflammatory properties were demonstrated through cellular assays where the compound significantly reduced cytokine levels in macrophages .

3. Central Nervous System (CNS) Activity

The compound's selectivity against CNS receptors indicates its potential use in neurological disorders. In screening programs, it showed moderate activity against serotonin receptors (5-HT2C) and sigma receptors, suggesting possible implications in mood disorders and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal critical insights into how modifications affect biological activity:

CompoundR GroupIC50 (μM)Activity
11h3-Chloro-4-methylphenyl0.48PDE4B Inhibitor
14a4-Chloro-3-fluorophenyl0.11Enhanced Potency
14d3-FluoroazetidineNot ImprovedAnomaly in Potency

These variations demonstrate that specific substitutions can enhance or diminish activity against PDE4B, emphasizing the importance of molecular design in drug development .

Case Studies

In a notable case study involving a series of pyrrolo[2,3-b]pyridine derivatives:

  • Objective : To evaluate the anti-inflammatory effects and PDE inhibition.
  • Methods : In vitro assays were conducted using macrophages treated with LPS.
  • Results : Compound 11h showed significant inhibition of TNF-α release with an IC50 value indicating high potency against PDE4B.

This study underscores the therapeutic potential of this chemical class in managing inflammation and CNS-related conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.